![molecular formula C28H42N4O3 B12682911 N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline CAS No. 93964-89-7](/img/structure/B12682911.png)
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a dodecyloxyethyl group, an ethyl group, and a nitrophenylazo group attached to an aniline core. Its molecular structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline typically involves a multi-step process:
Formation of the Dodecyloxyethyl Intermediate: This step involves the reaction of dodecanol with ethylene oxide to form 2-(dodecyloxy)ethanol.
Azo Coupling Reaction: The 2-(dodecyloxy)ethanol is then reacted with 4-nitroaniline in the presence of a coupling agent such as sodium nitrite and hydrochloric acid to form the azo compound.
Alkylation: The final step involves the alkylation of the azo compound with ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including recrystallization and chromatography to obtain high-purity product.
Quality Control: Analytical techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The ethyl and dodecyloxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Oxidation: The aniline core can be oxidized to form quinone derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Alkyl halides, aryl halides, in the presence of bases like potassium carbonate.
Major Products
Reduction: Formation of N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-aminophenyl)azo]aniline.
Oxidation: Formation of quinone derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylazo group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The dodecyloxyethyl and ethyl groups enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(2-mesyl-4-nitrophenyl)azo]aniline
- N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-chlorophenyl)azo]aniline
- N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-methylphenyl)azo]aniline
Uniqueness
N-[2-(Dodecyloxy)ethyl]-N-ethyl-4-[(4-nitrophenyl)azo]aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenylazo group allows for specific interactions with biological targets, while the dodecyloxyethyl and ethyl groups enhance its solubility and stability.
Propiedades
Número CAS |
93964-89-7 |
|---|---|
Fórmula molecular |
C28H42N4O3 |
Peso molecular |
482.7 g/mol |
Nombre IUPAC |
N-(2-dodecoxyethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C28H42N4O3/c1-3-5-6-7-8-9-10-11-12-13-23-35-24-22-31(4-2)27-18-14-25(15-19-27)29-30-26-16-20-28(21-17-26)32(33)34/h14-21H,3-13,22-24H2,1-2H3 |
Clave InChI |
HPYDMCBDLHYDQV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOCCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


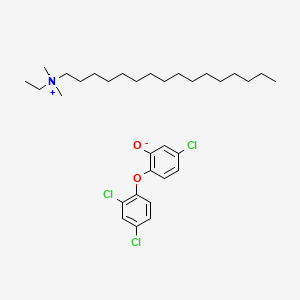
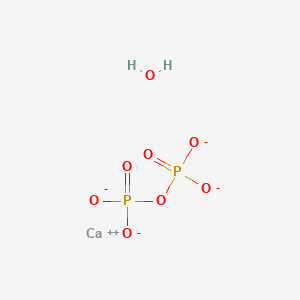
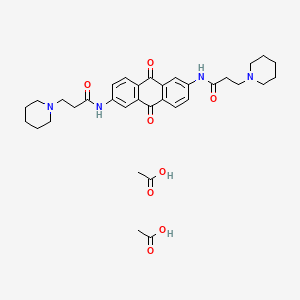


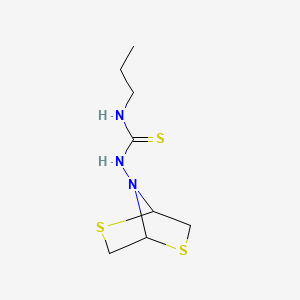

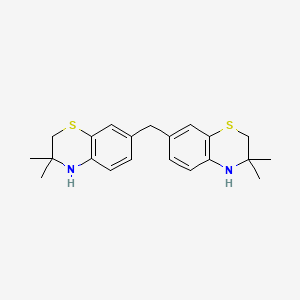
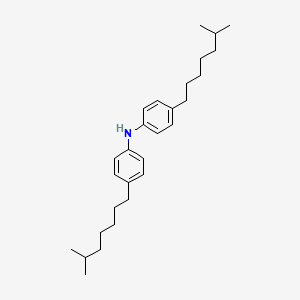
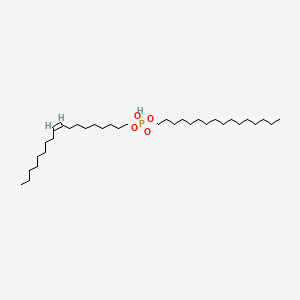

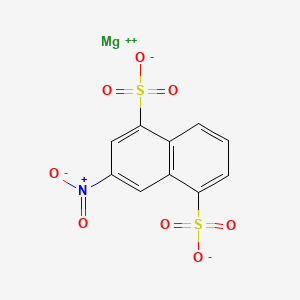

![2-Bromo-1-[4-[(1-methylethyl)thio]phenyl]propan-1-one](/img/structure/B12682923.png)
